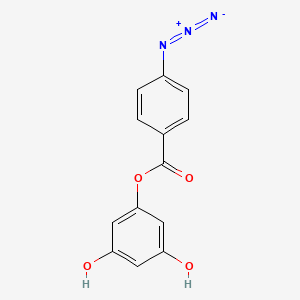
3,5-Dihydroxyphenyl 4-azidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydroxyphenyl 4-azidobenzoate is an organic compound with the molecular formula C13H9N3O4 It is characterized by the presence of two hydroxyl groups on the phenyl ring and an azido group on the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 4-azidobenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-azidobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydroxyphenyl 4-azidobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-dihydroxyphenyl 4-aminobenzoate.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dihydroxyphenyl 4-azidobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its azido group, which can undergo click chemistry reactions.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a photoreactive agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydroxyphenyl 4-azidobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the azido group can participate in click chemistry reactions, leading to the formation of stable triazole linkages. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenyl 4-azidobenzoate: Similar structure but with hydroxyl groups at different positions.
3,5-Dihydroxyphenyl 4-aminobenzoate: Similar structure but with an amino group instead of an azido group.
3,5-Dihydroxybenzoic acid: Lacks the azido group and benzoate moiety.
Uniqueness
3,5-Dihydroxyphenyl 4-azidobenzoate is unique due to the presence of both hydroxyl and azido groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
827623-39-2 |
|---|---|
Fórmula molecular |
C13H9N3O4 |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
(3,5-dihydroxyphenyl) 4-azidobenzoate |
InChI |
InChI=1S/C13H9N3O4/c14-16-15-9-3-1-8(2-4-9)13(19)20-12-6-10(17)5-11(18)7-12/h1-7,17-18H |
Clave InChI |
QIYITBDCKATNQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC(=CC(=C2)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


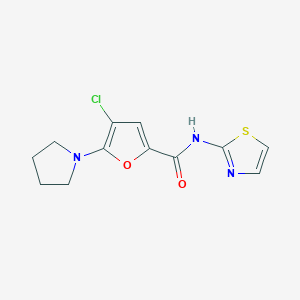
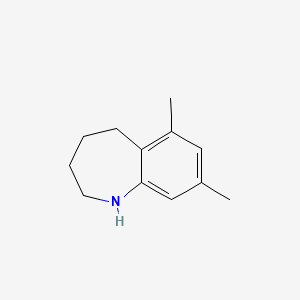
![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![3-{2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14204437.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
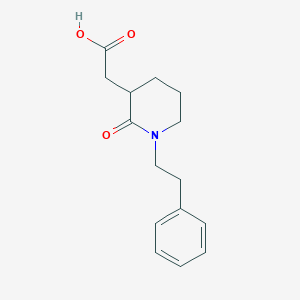
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
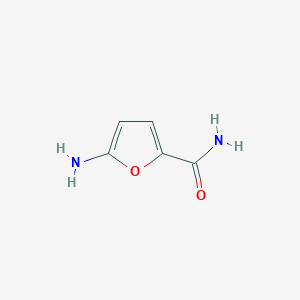
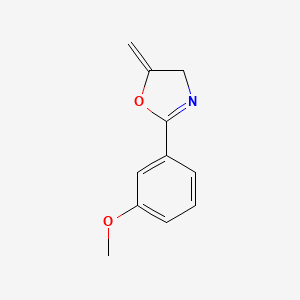
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)
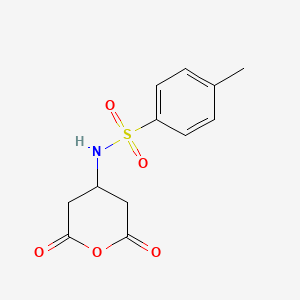

![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
